(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol
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Overview
Description
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol: is a pentacyclic triterpenoid compound with the chemical formula C30H50O . It is one of the three closely related natural chemical compounds of the amyrin family, the other two being α-amyrin and β-amyrin . This compound is widely distributed in nature and can be found in the epicuticular wax of various plants . It has a double bond between positions 13 and 18, and a hydroxy group at the 3β position .
Mechanism of Action
Target of Action
It is known that triterpenes like δ-amyrin have a wide range of biological activities and can interact with multiple targets .
Mode of Action
It is a pentacyclic triterpenoid, which means it has a complex structure that can interact with various biological targets . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
δ-Amyrin is a product of the IUBMB reaction (3S)-2,3-epoxy-2,3-dihydrosqualene = δ-amyrin, EC 5.4.99.55 . This suggests that it plays a role in the biosynthesis of triterpenes, which are important components of plant biochemistry.
Result of Action
Triterpenes like δ-amyrin are known to have a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The specific effects of δ-Amyrin would depend on its interactions with its targets.
Biochemical Analysis
Biochemical Properties
δ-Amyrin is synthesized by the cyclization of 2,3-oxidosqualene, a process catalyzed by a multifunctional oxidosqualene cyclase . This enzyme interacts with 2,3-oxidosqualene to form various triterpenes, including δ-Amyrin .
Cellular Effects
It is known that triterpenes, the class of compounds δ-Amyrin belongs to, play a role in plant defense against biotic stressors .
Molecular Mechanism
The molecular mechanism of δ-Amyrin involves the cyclization of 2,3-oxidosqualene, a process catalyzed by oxidosqualene cyclase . This enzyme binds to 2,3-oxidosqualene and catalyzes its cyclization to form various triterpenes, including δ-Amyrin .
Temporal Effects in Laboratory Settings
It is known that triterpenes, including δ-Amyrin, are synthesized by plants as secondary metabolites .
Metabolic Pathways
δ-Amyrin is involved in the triterpene biosynthesis pathway. It is synthesized from 2,3-oxidosqualene, a process catalyzed by oxidosqualene cyclase .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of δ-amyrin typically involves the cyclization of epoxysqualene, catalyzed by oxidosqualene cyclases (OSCs) . The process can be carried out using various starting materials, including oleanolic and ursolic acid . The synthetic route for δ-amyrin involves selective iodation and reduction steps .
Industrial Production Methods: : Industrial production of δ-amyrin can be achieved through metabolic engineering of microorganisms such as Yarrowia lipolytica . By overexpressing specific genes in the mevalonate pathway and optimizing fermentation conditions, significant yields of δ-amyrin can be obtained .
Chemical Reactions Analysis
Types of Reactions: : (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used in the reduction of δ-amyrin.
Substitution: Substitution reactions can be carried out using reagents like halogens and alkylating agents.
Major Products: : The major products formed from these reactions include various oxidized and reduced derivatives of δ-amyrin, which can be further utilized in the synthesis of more complex triterpenoids .
Scientific Research Applications
Chemistry: : In chemistry, δ-amyrin is used as a precursor for the synthesis of other triterpenoids, such as boswellic acid and maslinic acid .
Biology: : In biological research, δ-amyrin has been studied for its role in plant protective properties and its presence in the cuticular wax of plants .
Medicine: : Medically, δ-amyrin exhibits anti-inflammatory, anti-nociceptive, and gastro-protective activities . It has also been shown to inhibit HIV transcriptase-1 .
Industry: : In the industry, δ-amyrin is used in the production of cosmetics, pharmaceuticals, and nutraceuticals .
Comparison with Similar Compounds
Similar Compounds
α-Amyrin: Has a ursane skeleton and is a precursor of ursolic acid.
β-Amyrin: Has an oleanane skeleton and is a precursor of oleanolic acid.
Uniqueness: : (6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol is unique due to its specific double bond between positions 13 and 18 and its hydroxy group at the 3β position . This structural difference contributes to its distinct biological activities and applications .
Properties
IUPAC Name |
(6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h22-24,31H,9-19H2,1-8H3/t22?,23-,24?,27-,28+,29-,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCIRBSYAYKMEF-UWTKSXHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=C1CC(CC2)(C)C)CC[C@H]4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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